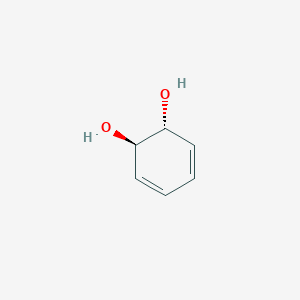

(1R,2R)-cyclohexa-3,5-diene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSQRPHLBEPTP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@@H](C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880014, DTXSID30880019 | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18905-30-1, 103302-38-1, 26931-79-3 | |

| Record name | rel-(1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18905-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018905301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Cyclohexadiene-1,2-diol, trans-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103302381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANS-3,5-CYCLOHEXADIENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUO5FC8Y8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-1,2-Dihydrobenzene-1,2-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 1r,2r Cyclohexa 3,5 Diene 1,2 Diol and Its Enantiomers

Biocatalytic Production Routes of Chiral Cyclohexa-3,5-diene-1,2-diols

The primary biocatalytic route to chiral cyclohexa-3,5-diene-1,2-diols involves the enzymatic dihydroxylation of simple aromatic compounds. researchgate.net This biotransformation is mediated by a class of enzymes known as dioxygenases, found in various soil bacteria. These enzymes facilitate a highly selective oxidation of the aromatic ring, yielding enantiomerically pure cis-dihydrodiols that are difficult to access through traditional chemical synthesis. nih.govbohrium.com The use of whole microbial cells for these transformations is particularly advantageous as it provides an efficient system for the necessary regeneration of cofactors. researchgate.net

Aromatic-ring-hydroxylating dioxygenases (ARHDs) are multi-component enzyme systems that catalyze the initial step in the aerobic degradation of aromatic compounds by bacteria. scispace.com These non-heme iron enzymes incorporate both atoms of molecular oxygen (O₂) into an aromatic substrate, a process requiring an external electron donor like NADH. wikipedia.orgnih.gov The product of this reaction is a cis-1,2-dihydroxycyclohexadiene, often referred to as a cis-diol. wikipedia.org This family of enzymes, which includes toluene (B28343), naphthalene (B1677914), biphenyl (B1667301), and benzoate (B1203000) dioxygenases, plays a crucial role in the bioremediation of pollutants and provides a valuable tool for green chemistry. scispace.comnih.gov

Toluene dioxygenase (TDO) is a three-component enzyme system that catalyzes the oxidation of toluene to (+)-(1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol. wikipedia.org The enzyme system, notably from Pseudomonas putida, consists of a reductase, a ferredoxin, and a terminal oxygenase component which contains a Rieske [2Fe-2S] center and a mononuclear non-heme iron active site. scispace.com

TDO exhibits a broad substrate specificity, readily dihydroxylating various aromatic carbocycles with one or two small hydrophobic substituents. nih.govnih.gov It can oxidize a range of alkylbenzenes, phenol, monochlorophenols, and several dichlorophenols. nih.gov Furthermore, TDO can process aromatic compounds that contain chiral centers without showing kinetic resolution, meaning it processes both enantiomers indiscriminately to produce diastereomeric pairs of diols. rsc.orgresearchgate.net This versatility makes TDO a valuable biocatalyst for generating a diverse library of chiral synthons. nih.govresearchgate.net

| Substrate | Enzyme Source | Product(s) | Reference |

|---|---|---|---|

| Toluene | Pseudomonas putida F1 | (1S,2R)-3-methylcyclohexa-3,5-diene-1,2-diol | wikipedia.org |

| Phenol | Pseudomonas putida NCIMB 11767 | Catechol (via diol intermediate) | nih.gov |

| Biphenyl | Pseudomonas putida NCIMB 11767 | Oxidized biphenyl products | nih.gov |

| Naphthalene | Pseudomonas putida NCIMB 11767 | Oxidized naphthalene products | nih.gov |

| 4-Picoline | Pseudomonas putida | 3-hydroxy-4-picoline | nih.gov |

| Substituted arenes with remote chiral centers | Toluene Dioxygenase (TDO) | Diastereomeric pairs of diols | rsc.orgresearchgate.net |

Naphthalene dioxygenase (NDO) is another well-characterized multi-component enzyme system that initiates the aerobic degradation of naphthalene. nih.gov The NDO from Pseudomonas sp. strain NCIB 9816-4 catalyzes the addition of both atoms of molecular oxygen to naphthalene, forming the enantiomerically pure product (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.gov Like TDO, the NDO system comprises a reductase, a ferredoxin, and a terminal oxygenase with a Rieske-type [2Fe-2S] cluster and a mononuclear iron active site. ebi.ac.uk

NDO is known for its high regio- and enantioselectivity across a wide range of substrates. nih.gov The stereochemical outcome of the reaction is precisely controlled by the architecture of the enzyme's active site. Studies involving site-directed mutagenesis have revealed that specific amino acid residues, such as phenylalanine at position 352 in the α-subunit, are critical for controlling both the site of oxidation and the enantioselectivity of the dihydroxylation reaction. nih.gov For instance, substitutions at this position can alter the stereochemistry of the cis-naphthalene dihydrodiol product and change the position of oxidation for other substrates like biphenyl and phenanthrene. nih.gov

| Substrate | Enzyme System | Key Finding / Product Stereochemistry | Reference |

|---|---|---|---|

| Naphthalene | Wild-type NDO (Pseudomonas sp. NCIB 9816-4) | Forms homochiral (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene (>99% ee). | nih.gov |

| Naphthalene | NDO with substitutions at Phe-352 | Altered stereochemistry of cis-naphthalene dihydrodiol [92-96% (+)-1R,2S]. | nih.gov |

| Biphenyl | NDO with substitutions at Phe-352 | Changed the site of oxidation from C2,C3 to C3,C4. | nih.gov |

| Phenanthrene | NDO with substitutions at Phe-352 | Changed the site of oxidation. | nih.gov |

| Biphenyl | NDO from Pseudomonas putida G7 | Produces a minor amount (3%) of biphenyl 3,4-dihydrodiol. | nih.gov |

Biphenyl dioxygenase (BPDO) is the initial enzyme in the degradation pathway for biphenyl and polychlorinated biphenyls (PCBs), compounds known for their environmental persistence. nih.gov These enzymes are also multi-component systems consisting of a terminal dioxygenase (often comprised of α and β subunits) and electron transfer proteins. nih.gov The BPDO from Pseudomonas sp. strain LB400 has been shown to oxidize a wide range of PCB congeners, often with remarkable stereochemical control. nih.gov

The enzyme catalyzes the cis-dihydroxylation of the aromatic ring, typically at the 2,3- or 3,4-positions. nih.gov For example, when acting on biphenyl, it produces cis-biphenyl 2,3-dihydrodiol. nih.gov A key aspect of its stereochemical control is its ability to perform dihydroxylation at different positions on the biphenyl rings. This versatility allows it to attack even highly chlorinated congeners, sometimes leading to dechlorination when the reaction occurs at a chlorinated carbon atom. nih.gov The specific congener and the source of the BPDO enzyme influence the regioselectivity and efficiency of the oxidation. For instance, the BPDO from strain KF707 shows higher activity for certain di-para-substituted PCBs compared to the LB400 enzyme. nih.gov

| Substrate | Enzyme System | Reaction Type / Product | Reference |

|---|---|---|---|

| Biphenyl | BPDO from Pseudomonas sp. strain LB400 | cis-Biphenyl 2,3-dihydrodiol | nih.gov |

| 2-Chlorophenyl ring | BPDO from Pseudomonas sp. strain LB400 | Oxidation at the 2,3 position, resulting in dechlorination and catechol formation. | nih.gov |

| 2,5-Dichlorophenyl ring | BPDO from Pseudomonas sp. strain LB400 | Oxidation at the 3,4 position, producing a 3,4-dihydrodiol. | nih.gov |

| 2,5,2'-Trichlorobiphenyl | BPDO from Pseudomonas sp. strain LB400 | Produces compounds from both 2,3- and 3,4-dihydroxylation. | nih.gov |

| Various PCB congeners | BPDO from Burkholderia xenovorans LB400 | Oxidizes a wide range of PCBs, including those with up to four chlorine atoms. | nih.gov |

Benzoate 1,2-dioxygenase (BZDO) is a Rieske dioxygenase that catalyzes the conversion of benzoic acid to 1-carboxy-1,2-cis-dihydroxycyclohexa-3,5-diene (benzoate cis-diol). researchgate.netnih.gov This enzyme system is composed of an oxygenase component (BZDO) and a reductase component (BZDR). nih.gov The oxygenase itself is an (αβ)₃ hexamer, where the α-subunit contains the Rieske [2Fe-2S] cluster and the mononuclear iron active site. nih.gov

The regioselectivity of BZDO—the specific position on the aromatic ring where dihydroxylation occurs—is a critical consideration, especially when dealing with substituted benzoates. researchgate.net The enzyme's substrate specificity has been explored using various mono-substituted benzoates. researchgate.net For example, toluate dioxygenase from Pseudomonas putida mt-2 (TADOmt2) and benzoate dioxygenase from Acinetobacter calcoaceticus ADP1 (BADOADP1) exhibit different specificities for a range of benzoates. nih.gov The α-subunit of the oxygenase is the primary determinant of substrate specificity and regioselectivity. nih.gov By creating hybrid enzymes—combining the α-subunit from one dioxygenase with the β-subunit from another—researchers have confirmed that the α-subunit dictates which substrates are accepted and where they are hydroxylated. nih.gov

| Enzyme System | Substrate | Key Finding on Regioselectivity/Specificity | Reference |

|---|---|---|---|

| Benzoate Dioxygenase (BZDO) from R. eutropha B9 | Panel of 17 mono-substituted benzoates | Regioselectivity of the dihydroxylation reaction was evaluated. | researchgate.net |

| Toluate Dioxygenase (TADOmt2) | 3-Methylbenzoate | Shows highest apparent specificity for this substrate. | nih.gov |

| Benzoate Dioxygenase (BADOADP1) | Benzoate | Shows highest apparent specificity for this substrate. | nih.gov |

| Hybrid Dioxygenase (αTβB) | 3-Methylbenzoate | Specificity determined by the α-subunit from TADO. | nih.gov |

| Hybrid Dioxygenase (αBβT) | Benzoate | Specificity determined by the α-subunit from BADO. | nih.gov |

The practical synthesis of chiral cyclohexa-3,5-diene-1,2-diols and related compounds is often achieved using whole-cell biotransformations. researchgate.net This approach offers significant advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NADH, enhanced enzyme stability within its natural cellular environment, and the elimination of costly and complex enzyme purification steps. mdpi.comnih.gov

Genetically engineered microorganisms are frequently employed to optimize the production of the desired chiral diol. researchgate.net A common strategy involves using a mutant strain of bacteria, such as Pseudomonas putida, in which the gene for the next enzyme in the degradation pathway (cis-diol dehydrogenase) has been deleted or inactivated. researchgate.netresearchgate.net This blockage prevents the further metabolism of the synthesized cis-diol, causing it to accumulate in the culture medium from where it can be harvested. researchgate.netresearchgate.net For example, a recombinant P. putida strain overexpressing the genes for benzoate dioxygenase (benABC) in a mutant lacking the cis-diol dehydrogenase gene (benD) was successfully used to convert benzoic acid into benzoate cis-diol. researchgate.net The stereoselectivity of these whole-cell processes can sometimes be influenced and controlled by manipulating physicochemical parameters such as culture conditions and substrate concentration. mdpi.com

Enzymatic Resolution Strategies for Racemic Cyclohexa-3,5-diene-1,2-diols

Enzymatic kinetic resolution is a powerful technique for the separation of racemates. This method utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are a class of enzymes widely employed for the resolution of racemic alcohols, including 1,2-diols, due to their broad substrate acceptance, commercial availability, and high chemo-, regio-, and enantioselectivity. nih.gov

The most common strategy for the enzymatic resolution of racemic diols is through lipase-catalyzed acylation or deacylation. In a typical kinetic resolution by acylation, the racemic diol is treated with an acyl donor, such as vinyl acetate, in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted diol can then be separated by standard chromatographic techniques. The unreacted diol is obtained in high enantiomeric purity, and the acylated diol can be hydrolyzed back to the corresponding enantiomerically pure diol. nih.gov

While specific studies detailing the enzymatic resolution of racemic cyclohexa-3,5-diene-1,2-diol are not extensively documented in the reviewed literature, the principles of lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols are well-established and would be applicable. wikipedia.org For instance, lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica lipase B (CalB) have been successfully used in the kinetic resolution of various racemic 1,2-diols. nih.gov The choice of lipase, solvent, and acylating agent can significantly influence the enantioselectivity and conversion of the resolution process.

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution. In DKR, the kinetic resolution is coupled with an in-situ racemization of the "unwanted" enantiomer. nih.gov This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby achieving yields of up to 100%. This is often achieved by combining an enzymatic resolution with a metal-catalyzed racemization. nih.gov

| Lipase | Source Organism | Typical Application |

|---|---|---|

| Lipase B from Candida antarctica (CalB) | Candida antarctica | Acylation and deacylation of a broad range of alcohols. nih.gov |

| Lipase from Pseudomonas cepacia (PSL-C) | Pseudomonas cepacia | Kinetic resolution of various racemic 1,2-diols with moderate to good enantioselectivity. nih.gov |

| Lipase from Pseudomonas fluorescens (PSF) | Pseudomonas fluorescens | Used in the resolution of Morita-Baylis-Hillman adducts. mdpi.com |

| Porcine Pancreatic Lipase (PPL) | Porcine pancreas | Historical use in the resolution of racemic alcohols. nih.gov |

Engineering of Dioxygenase Enzymes for Enhanced Stereoselectivity and Substrate Scope

Dioxygenase enzymes, particularly toluene dioxygenase (TDO) from Pseudomonas putida, are pivotal in the biocatalytic synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol through the dihydroxylation of benzene (B151609). The substrate specificity and stereoselectivity of these enzymes can be altered and improved through protein engineering techniques such as directed evolution and site-directed mutagenesis. nih.gov

Directed evolution involves creating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with desired properties, such as enhanced activity towards a non-natural substrate or improved stereoselectivity. This approach has been successfully used to expand the substrate range of dioxygenases to include substrates that are poorly accepted by the wild-type enzyme. nih.gov

Site-directed mutagenesis, on the other hand, involves making specific, targeted changes to the DNA sequence of the gene encoding the enzyme. neb.com This allows for the investigation of the role of specific amino acid residues in catalysis and substrate binding. By targeting residues in and around the active site, it is possible to fine-tune the enzyme's properties. For example, studies on the extradiol dioxygenase ThnC have shown that mutations at specific positions can lead to increased catalytic efficiency (kcat/Km) for certain substrates. nih.gov While not directly on TDO for benzene dihydroxylation, these studies demonstrate the principle of improving dioxygenase function through targeted mutations. The insights gained from such studies can be applied to engineer TDO for more efficient and selective production of this compound.

Process Optimization for Industrial-Scale Biocatalytic Synthesis

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires careful process optimization to ensure economic viability and sustainability. Key aspects of this optimization include the use of whole-cell biocatalysts, fed-batch fermentation strategies, and optimization of reaction conditions.

Using whole cells, such as recombinant E. coli expressing the desired dioxygenase, is often more cost-effective than using purified enzymes as it eliminates the need for costly and time-consuming enzyme purification steps. The cells can be used as lyophilized powders, which can be stored and handled easily. york.ac.uk

Fed-batch fermentation is a common strategy to achieve high cell densities and, consequently, high product titers. In a fed-batch process, the substrate and other essential nutrients are fed to the bioreactor over time, which allows for better control of cell growth and metabolism, and can help to overcome substrate or product inhibition.

Optimization of reaction conditions such as pH, temperature, and substrate concentration is crucial for maximizing enzyme activity and stability. For instance, two-step biocatalytic processes have been developed where the conditions for each enzymatic step can be individually optimized to achieve high product concentrations. york.ac.uk These strategies have been shown to be scalable, demonstrating the potential for large-scale production of chiral diols. york.ac.uk

Chemical Asymmetric Synthesis Approaches to Cyclohexa-3,5-diene-1,2-diol Frameworks

While biocatalytic methods are powerful, chemical asymmetric synthesis provides a complementary and often highly efficient route to enantiomerically pure cyclohexa-3,5-diene-1,2-diols.

Catalytic Asymmetric Dihydroxylation Methods

The Sharpless asymmetric dihydroxylation is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective dihydroxylation of alkenes to form vicinal diols. wikipedia.orgnih.gov This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. wikipedia.org

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. AD-mix-β, which contains the ligand (DHQD)2PHAL, is used to synthesize (1R,2R)-diols, while AD-mix-α, containing (DHQ)2PHAL, yields the (1S,2S)-enantiomer. organic-chemistry.org The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, followed by hydrolysis to release the diol and regenerate the osmium catalyst. wikipedia.org

The Sharpless asymmetric dihydroxylation has been applied to the synthesis of chiral diols from cyclic dienes. However, simple cyclic dienes like 1,3-cyclohexadiene (B119728) can be poor substrates for this reaction, often resulting in low enantioselectivity. york.ac.uk Despite this, the method has been successfully used in the synthesis of more complex natural products where the dihydroxylation of a cyclohexadiene moiety is a key step. mdpi.comnih.gov

| Reagent Mix | Chiral Ligand | Enantiomer Produced |

|---|---|---|

| AD-mix-α | (DHQ)2PHAL | (1S,2S)-diol |

| AD-mix-β | (DHQD)2PHAL | (1R,2R)-diol |

Chiral Auxiliaries and Stoichiometric Reagents in Diastereoselective Synthesis

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective alkylation and aldol (B89426) reactions to produce chiral alcohols and diols. wikipedia.orgsantiago-lab.com In a typical application, the oxazolidinone is acylated, and the resulting chiral imide is then used in a diastereoselective reaction. The steric bulk of the substituents on the oxazolidinone directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. santiago-lab.com Subsequent removal of the auxiliary yields the enantiomerically enriched product. santiago-lab.com While not specifically demonstrated for the direct synthesis of cyclohexa-3,5-diene-1,2-diol, the principles of using chiral auxiliaries to control the formation of diol stereocenters are broadly applicable. scielo.org.mxresearchgate.net

In addition to chiral auxiliaries, stoichiometric chiral reagents can also be employed for asymmetric transformations. Chiral hypervalent iodine reagents, for example, have been developed for the enantioselective oxidation of alkenes. beilstein-journals.orgnih.gov

Catalytic Desymmetrization of Cyclohexadiene Derivatives

Catalytic desymmetrization is an elegant strategy for the asymmetric synthesis of chiral molecules from prochiral or meso starting materials. This approach involves the selective reaction of one of two enantiotopic functional groups in a symmetrical molecule, thereby breaking its symmetry and generating a chiral product. nih.gov

Several methods for the catalytic desymmetrization of cyclohexadiene derivatives have been reported. Palladium-catalyzed reactions have proven to be particularly effective. For example, the palladium-catalyzed asymmetric desymmetrization of cyclohexadiene derivatives via a Heck reaction or a tandem Heck/Tsuji-Trost allylic alkoxylation has been used to synthesize chiral hydrindanes with excellent enantioselectivities. acs.org Similarly, enantioselective palladium-catalyzed carboamination reactions of 1,3-cyclohexadiene have been developed to produce valuable chiral cyclohexenylamines. acs.org

Organocatalysis also offers powerful tools for the desymmetrization of cyclohexadiene derivatives. For instance, the asymmetric bromolactonization of prochiral cyclohexadiene derivatives catalyzed by a chiral amine catalyst has been shown to proceed with high enantioselectivity. nih.gov These methods provide a direct route to functionalized, enantioenriched cyclohexene (B86901) derivatives that can serve as precursors to this compound and its analogues.

Hydrogen Borrowing Annulations for Cyclohexane (B81311) Derivatives as Chiral Scaffolds

Hydrogen borrowing catalysis has emerged as a potent and atom-economical strategy for the formation of carbon-carbon bonds. nih.govacs.org This methodology enables the use of alcohols as alkylating agents, with water being the only byproduct. acs.org A notable advancement in this field is the development of a catalytic asymmetric method for the synthesis of enantioenriched cyclohexanes from 1,5-diols and ketones. rsc.org This process, which represents a (5+1) annulation strategy, provides a direct route to multi-substituted chiral cyclohexane rings.

The reaction is typically mediated by a chiral iridium(I) complex, which facilitates the asymmetric induction. rsc.org A key feature of this approach is the use of a pentamethylphenyl (Ph*) group on the ketone substrate. This bulky group is crucial for the success of the reaction, as it orients itself orthogonally to the carbonyl group, thereby preventing undesirable side reactions such as reduction and self-condensation.

The general mechanism of the hydrogen borrowing annulation involves the iridium catalyst first oxidizing the 1,5-diol to generate a reactive aldehyde intermediate in situ, with the "borrowed" hydrogen being held by the catalyst. This aldehyde then undergoes an aldol condensation with the ketone enolate. Subsequent cyclization and dehydration afford a chiral enone intermediate. The final step involves the return of the borrowed hydrogen by the iridium-hydride species to the enone, which establishes the final stereocenters of the cyclohexane ring.

Research conducted by Armstrong, Akhtar, and colleagues has demonstrated the high efficiency and stereoselectivity of this hydrogen borrowing annulation. Their work details the reaction between various 1,5-diols and a ketone bearing the pentamethylphenyl group, catalyzed by an iridium complex generated in situ from Ir(cod)(acac) and the chiral ligand DTBM-SEGPHOS. rsc.org

The reaction conditions were optimized, with key parameters including the choice of catalyst, base, and solvent. The use of a chiral iridium(I) precatalyst in combination with a strong base like potassium tert-butoxide (KOtBu) in a solvent such as toluene at elevated temperatures was found to be effective. rsc.org

The scope of the reaction was explored with a variety of substituted 1,5-diols, leading to the formation of a series of enantioenriched cyclohexanes with high levels of both diastereoselectivity and enantioselectivity. The high trans-diastereoselectivity observed in these reactions is attributed to a reversible deprotonation of the product. rsc.org

To further investigate the reaction mechanism, the proposed cyclic enone intermediate was independently synthesized and subjected to the reaction conditions. The resulting product showed similar yield, diastereoselectivity, and enantioselectivity to the one-pot annulation, supporting the proposed mechanistic pathway. rsc.org

The versatility of the resulting acyl-pentamethylphenyl cyclohexane products is enhanced by the ability to transform the acyl Ph* group into a range of other functional groups through an ipso-substitution process, opening avenues for further synthetic manipulations.

The following tables summarize the key findings from the research on the asymmetric hydrogen borrowing annulation for the synthesis of chiral cyclohexane derivatives.

Table 1: Optimization of Asymmetric Hydrogen Borrowing Annulation rsc.org

| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | d.r. (trans:cis) | e.r. |

| 1 | Achiral Ir(III) | KOtBu (4) | Toluene | 110 | 75 | 91:9 | - |

| 2 | Ir(I)/DTBM-SEGPHOS | KOtBu (4) | Toluene | 110 | 85 | 92:8 | 90:10 |

| 3 | Ir(I)/DTBM-SEGPHOS | NaOtBu (4) | Toluene | 110 | 78 | 90:10 | 88:12 |

| 4 | Ir(I)/DTBM-SEGPHOS | KOtBu (2) | Toluene | 110 | 65 | 85:15 | 89:11 |

Interactive Data Table 1: Catalyst System and Reaction Outcome

Users can filter and sort the data to observe the impact of different catalysts and bases on the reaction's efficiency and stereoselectivity.

Table 2: Substrate Scope of the Asymmetric Hydrogen Borrowing Annulation

| Entry | R¹ | R² | Product | Yield (%) | d.r. (trans:cis) | e.r. |

| 1 | H | H | 3a | 85 | 92:8 | 90:10 |

| 2 | Me | H | 3b | 82 | 93:7 | 91:9 |

| 3 | Ph | H | 3c | 79 | 95:5 | 93:7 |

| 4 | H | Me | 3d | 75 | 88:12 | 89:11 |

Interactive Data Table 2: Influence of Substrate Structure on Reaction Performance

This table allows for the exploration of how different substituents on the 1,5-diol starting material affect the yield and stereochemical outcome of the annulation reaction.

Applications of 1r,2r Cyclohexa 3,5 Diene 1,2 Diol As a Chiral Building Block

Synthesis of Natural Products and Bioactive Moleculestubitak.gov.trresearchgate.netscilit.com

The inherent chirality and functionality of (1R,2R)-cyclohexa-3,5-diene-1,2-diol make it an ideal starting point for the synthesis of various natural products and bioactive molecules. researchgate.netscilit.com Its diene system and vicinal diols can be selectively manipulated through a variety of chemical transformations, including epoxidation, dihydroxylation, and pericyclic reactions. researchgate.net

Chiral Pool Synthesis of Conduritol Derivativestubitak.gov.trresearchgate.net

Conduritols, a class of naturally occurring inositol (B14025) isomers, are known for their biological activities, including glycosidase inhibition. This compound serves as a key precursor in the stereospecific synthesis of these compounds. For instance, Conduritol-E can be synthesized from the diol in a multi-step process involving acetylation, bromination, hydroxylation, and subsequent elimination and hydrolysis reactions. tubitak.gov.tr Similarly, enzymatic asymmetrization of the parent cis-cyclohexa-3,5-diene-1,2-diol (B100122) provides access to both (-)- and (+)-Conduritol F. medchemexpress.com

A representative synthetic sequence for Conduritol-E is outlined below:

| Step | Reaction | Product |

|---|---|---|

| 1 | Acetylation of this compound | Diacetate derivative |

| 2 | Bromination | Dibromo-diacetoxy-cyclohexene |

| 3 | KMnO₄-hydroxylation followed by acetylation | Tetraacetate derivative |

Enantioselective Routes to Inositol Derivatives and Carbasugarstubitak.gov.trresearchgate.net

The strategic functionalization of this compound allows for the enantioselective synthesis of various inositol derivatives and carbasugars, which are carbohydrate mimics with a carbocyclic core. These compounds are of significant interest due to their potential as therapeutic agents. The diol can be elaborated through a series of stereocontrolled reactions to introduce additional hydroxyl groups and other functionalities, ultimately leading to the desired complex polyhydroxylated structures. tubitak.gov.trresearchgate.net Myo-inositol, for example, has been used as a starting material to produce derivatives of trans-cyclohexa-3,5-diene-1,2-diol. researchgate.net

Precursors for Alkaloids, Prostaglandins, and Terpenesresearchgate.netscilit.com

The versatile reactivity of this compound extends to its use as a precursor for a diverse range of natural product classes, including alkaloids, prostaglandins, and terpenes. researchgate.netscilit.com While direct synthetic routes are varied and complex, the diol provides a foundational chiral scaffold that can be elaborated through various synthetic strategies. For alkaloids, the diol can be converted into key intermediates that are then incorporated into the intricate heterocyclic frameworks characteristic of this class of compounds. nih.gov In the synthesis of prostaglandins, the diene functionality can be manipulated to construct the cyclopentane (B165970) ring and install the requisite side chains.

Concise Design of Complex Stereochemically Defined Structures (e.g., vindoline (B23647), ampelomins, hirsutene)researchgate.net

The utility of this compound is further highlighted in the concise synthesis of complex, stereochemically rich molecules. researchgate.net For example, derivatives of this diol can serve as building blocks in the total synthesis of intricate alkaloids like vindoline. The synthesis of vindoline often involves complex cycloaddition reactions to construct its pentacyclic core, and the stereochemistry of the starting diol can play a crucial role in controlling the stereochemical outcome of these key steps. researchgate.netorganic-chemistry.orgscispace.comnih.govresearchgate.net Similarly, the diol can be a starting point for the synthesis of other complex natural products like hirsutene (B1244429) through strategic functional group manipulations and ring-forming reactions. oregonstate.edu

Role in Asymmetric Catalysis as a Chiral Ligandmedchemexpress.com

Beyond its role as a chiral building block, derivatives of this compound can be employed as chiral ligands in asymmetric catalysis. The diol moiety can be modified to coordinate with metal centers, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. While this application is less common than its use in chiral pool synthesis, the potential for developing novel chiral catalysts from this readily available scaffold remains an area of interest.

Synthesis of Chiral Polymers and Advanced Materialscapes.gov.br

Biocatalyzed Polycondensation with Aromatic Diols

The enzymatic polymerization of this compound with aromatic diacids or their derivatives represents a green and efficient method for producing novel polyesters. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are effective catalysts for these polycondensation reactions. researchgate.netnii.ac.jpnih.govresearchgate.net These enzymes exhibit high selectivity, which can lead to polymers with well-defined structures and properties. researchgate.net The process typically involves the reaction of the diol with an activated dicarboxylic acid, such as a divinyl ester of an aromatic diacid, in a solvent-free system or in a green solvent. nii.ac.jpresearchgate.net

The use of CALB allows for polymerization under mild conditions, which helps to preserve the stereochemistry of the chiral diol and avoid side reactions that can occur at higher temperatures. researchgate.net Research in this area has explored the copolymerization of various diols and diacids to create polyesters with tailored properties. For instance, studies have investigated the synthesis of aliphatic-aromatic polyesters by combining different diols and dicarboxylic acid diesters, demonstrating the versatility of lipase-catalyzed polycondensation. whiterose.ac.uknih.gov While specific studies focusing exclusively on the polycondensation of this compound with aromatic diols are an emerging area of research, the established success of CALB in polymerizing other cyclic and aliphatic diols with aromatic components points to the significant potential of this approach for creating novel, chiral aromatic polyesters. nih.govnih.gov

Below is a representative data table illustrating the enzymatic polycondensation of a diol with an aromatic dicarboxylic acid derivative, based on findings from related systems.

| Diol | Aromatic Co-monomer | Enzyme | Solvent | Temperature (°C) | Resulting Polymer | Reference |

| 1,8-octanediol | Diethyl pyridine-2,4-dicarboxylate | Candida antarctica lipase B (CALB) | Eucalyptol | Not Specified | Poly(1,8-octylene-2,4-pyridinedicarboxylate) | nih.gov |

Development of Pharmaceutical Drug Precursors and Intermediates

The chiral scaffold of this compound is a valuable starting point for the synthesis of a variety of pharmaceutical drug precursors and intermediates. Its stereochemically defined structure allows for the creation of complex molecules with high enantiomeric purity, a critical requirement for modern therapeutics. nih.govmdpi.com The diene functionality also provides a handle for a wide range of chemical transformations, enabling the construction of diverse molecular frameworks. nih.gov

The chemoenzymatic synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral and anticancer agents, highlights the utility of this diol. nih.govnih.govrsc.orgkuleuven.be These syntheses often involve the use of enzymes to introduce or resolve chirality, followed by chemical modifications to build the final drug-like molecule. nih.govrsc.org The development of greener and more efficient synthetic routes to antiviral drugs is an active area of research, with organocatalysis and other modern synthetic methods being applied to precursors derived from chiral diols. mdpi.com

Enantiopure Intermediates for Complex Molecule Synthesis

The ability to serve as a source of enantiopure intermediates is a key advantage of this compound in the synthesis of complex molecules, including natural products and their analogues. A notable application is in the synthesis of conduritols, a class of polyhydroxylated cyclohexenes, some of which exhibit interesting biological activities. tubitak.gov.trmedchemexpress.comdntb.gov.uaresearchgate.net For example, a stereospecific synthesis of conduritol-E has been achieved starting from cyclohexa-3,5-diene-1,2-diol. tubitak.gov.tr This synthesis involves a sequence of reactions including acetylation, bromination, hydroxylation, and elimination, all of which proceed with high stereocontrol due to the defined stereochemistry of the starting material. tubitak.gov.tr

Furthermore, the diene system in this compound and its derivatives is amenable to Diels-Alder reactions, a powerful tool for the construction of six-membered rings with controlled stereochemistry. masterorganicchemistry.comlibretexts.org By protecting the diol functionality, for instance as an acetonide, the diene can react with various dienophiles to generate complex bicyclic structures that are difficult to access by other means. youtube.com These Diels-Alder adducts can then be further elaborated into a variety of complex target molecules. The stereochemical outcome of these cycloadditions is often highly predictable, making this a reliable strategy for asymmetric synthesis. libretexts.org

The following table provides an example of the synthesis of a complex molecule starting from a derivative of cyclohexa-3,5-diene-1,2-diol.

| Starting Material | Key Reaction | Product | Application | Reference |

| cis-Cyclohexa-3,5-diene-1,2-diol | Enzymatic Asymmetrization | (-)- and (+)-Conduritol F | Chiral building blocks | medchemexpress.comdntb.gov.ua |

| Cyclohexa-3,5-diene-1,2-diol | Acetylation, Bromination, Hydroxylation, Elimination | Conduritol-E | Synthesis of polyhydroxylated cyclohexenes | tubitak.gov.tr |

Mechanistic and Stereochemical Investigations of Cyclohexa 3,5 Diene 1,2 Diol Chemistry

Elucidation of Enzymatic Reaction Mechanisms

The enzymatic chemistry of (1R,2R)-cyclohexa-3,5-diene-1,2-diol is central to the microbial catabolism of aromatic compounds. Understanding the mechanisms of the enzymes involved provides insight into how nature achieves remarkable stereospecificity and efficiency.

The formation of cis-dihydrodiols from aromatic precursors is catalyzed by a family of enzymes known as Rieske non-heme iron oxygenases, or aromatic-ring-hydroxylating dioxygenases. researchgate.net These multi-component enzyme systems initiate the degradation of stable aromatic rings by incorporating both atoms of molecular oxygen in a highly stereospecific manner. researchgate.net For instance, toluene (B28343) dioxygenase (TDO) from Pseudomonas putida F1 and other similar dioxygenases catalyze the cis-dihydroxylation of benzene (B151609) to produce (+)-(1R,2S)-cyclohexa-3,5-diene-1,2-diol. The process involves the transfer of electrons from NAD(P)H through a reductase and a ferredoxin component to the terminal oxygenase. nih.gov

The oxygenase component contains a Rieske [2Fe-2S] cluster and a mononuclear non-heme iron center in its active site. nih.gov Here, the aromatic substrate binds in a specific orientation above the iron-oxygen complex. nih.gov This precise positioning is the primary factor that dictates the regio- and stereoselectivity of the hydroxylation, ensuring the formation of a single enantiomerically pure product from the achiral substrate. nih.govresearchgate.net The enzyme-catalyzed reaction activates the highly stable aromatic ring, making it susceptible to further enzymatic transformation. researchgate.net

Following dihydroxylation, the resulting cis-diol is dehydrogenated by an NAD⁺-dependent arene-cis-diol dehydrogenase, which leads to the formation of a catechol and rearomatization of the ring. researchgate.netnih.gov These dehydrogenases exhibit a high degree of stereoselectivity in their action.

Detailed mechanistic studies using ¹H Nuclear Magnetic Resonance (NMR) have elucidated the stereochemical course of this reaction. For a dehydrogenase acting on a related substrate, (1S,2R)-benzoate-1,2-dihydrodiol, it was determined that the deuterium (B1214612) atom from the (2R) center was transferred to the Si-face of the NAD⁺ cofactor, resulting in the formation of (4S)-NAD²H. nih.gov This demonstrates a specific hydride transfer pathway where the enzyme precisely controls the facial selectivity with respect to the nicotinamide (B372718) ring. nih.gov The reaction mechanism for some PAH dihydrodiol dehydrogenases has been suggested to be an ordered Bi Bi mechanism, where the enzyme is subject to inhibition by both NADH and the catechol product, providing a means of regulating the metabolic pathway to prevent the accumulation of potentially toxic intermediates. nih.gov

Kinetic analyses of these dehydrogenases reveal high efficiency for various cis-diol substrates.

Table 1: Kinetic Parameters of a PAH Dihydrodiol Dehydrogenase (PDDH) at pH 7.0 This interactive table summarizes the kinetic constants for the oxidation of various cis-dihydrodiols by PDDH, highlighting the enzyme's broad substrate specificity and high catalytic efficiency. Data sourced from literature. nih.gov

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (10⁶ M⁻¹ s⁻¹) |

| Naphthalene (B1677914) 1,2-dihydrodiol | 3.5 ± 0.2 | 70 ± 2 | 20.0 ± 0.8 |

| Phenanthrene 1,2-dihydrodiol | 7.1 ± 0.4 | 54 ± 2 | 7.6 ± 0.4 |

| Anthracene 1,2-dihydrodiol | 1.4 ± 0.1 | 11.5 ± 0.3 | 8.2 ± 0.3 |

| Benz[a]anthracene 1,2-dihydrodiol | 1.9 ± 0.1 | 2.5 ± 0.04 | 1.3 ± 0.1 |

The stereochemical outcome of enzymatic reactions involving cyclohexa-3,5-diene-1,2-diol and its precursors is fundamentally governed by the three-dimensional structure of the enzyme's active site. nih.gov The active site cavity enforces a specific binding orientation on the substrate relative to the catalytic residues and cofactors. nih.gov

Structural and mutational studies on naphthalene 1,2-dioxygenase (NDO) provide a clear example of this principle. Wild-type NDO stereospecifically oxidizes naphthalene to (+)-(1R,2S)-dihydronaphthalene-1,2-diol. nih.gov However, mutating a single amino acid, phenylalanine at position 352 to a valine (Phe-352-Val), significantly alters the product profile. This mutation enlarges the active-site cavity near the mononuclear iron center. nih.gov As a result, the mutant enzyme produces not only the wild-type product but also a new stereoisomer, (1S,2R)-dihydronaphthalene-1,2-diol, which accounts for approximately 8% of the product mixture. nih.gov This demonstrates that subtle changes in the active site's architecture can lead to new substrate orientations, thereby altering the stereochemistry of the product. nih.gov Further engineering of active-site loops has also been shown to adjust the activity and selectivity of dioxygenases for various substrates. nih.gov

Theoretical and Computational Chemistry Studies

Theoretical and computational methods, particularly quantum chemistry, have become indispensable tools for investigating the reaction mechanisms, selectivity, and electronic properties of compounds like this compound.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), allow for the detailed exploration of potential energy surfaces of chemical reactions. researchgate.net These methods can compute the energies of reactants, products, intermediates, and, crucially, transition states. By calculating the activation energy (the energy barrier of the transition state), chemists can predict the feasibility and rate of a reaction and understand its selectivity. researchgate.net

For example, in cycloaddition reactions, DFT can be used to determine why one stereochemical or regiochemical outcome is favored over another. mdpi.com The reaction of 3-(trimethylsilyl)cyclohexa-1,4-diene with a Lewis acid was investigated using the M06-2X DFT method, which successfully predicted that the abstraction of a hydrogen atom would occur from the face opposite the bulky silyl (B83357) group. acs.org Such calculations provide a molecular-level understanding that complements experimental findings and can guide the design of new synthetic routes. Automated workflows for high-throughput computation of reaction profiles are also being developed to screen for new reactions and predict chemical reactivity. arxiv.org

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. The reactivity and selectivity of a diene like cyclohexa-3,5-diene-1,2-diol in such reactions are governed by stereoelectronic effects—the interplay between the electronic properties of substituents and the stereochemical arrangement of the reacting molecules.

DFT is an effective method for analyzing these effects. researchgate.net Calculations can determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap between the HOMO and LUMO generally corresponds to a more facile reaction. The hydroxyl groups in this compound are electron-donating, which would raise the energy of the diene's HOMO, potentially increasing its reactivity toward electron-poor dienophiles.

DFT studies on related systems illustrate these principles. In the Diels-Alder reaction of 1,3-cyclohexadiene (B119728) with a dienophile, DFT calculations at the B3LYP/6-31+G(d,p) level were used to map the potential energy surface and analyze the transition states for different modes of addition (syn vs. anti and endo vs. exo). researchgate.net The results showed that syn addition reactions had lower activation energies than anti additions, correctly predicting the major product.

Table 2: DFT-Calculated Activation Energies for Diels-Alder Reaction Pathways This interactive table presents the calculated activation energies for the different stereochemical pathways of a Diels-Alder reaction involving 1,3-cyclohexadiene, demonstrating how computational chemistry can predict reaction outcomes. Data sourced from literature. researchgate.net

| Reaction Pathway | Transition State | Activation Energy (ΔE‡) (kJ/mol) |

| syn, endo-addition | TS(syn,endo) | 116.039 |

| syn, exo-addition | TS(syn,exo) | 118.930 |

| anti, endo-addition | TS(anti,endo) | 148.972 |

| anti, exo-addition | TS(anti,exo) | 140.244 |

Furthermore, investigations into force-accelerated retro-Diels-Alder reactions have shown that the activation force required to break the bonds correlates with the electronic properties (Hammett parameters) of substituents on the diene. manchester.ac.uk This highlights the profound influence of stereoelectronic effects on reaction barriers, an area where DFT analysis provides critical quantitative insights.

Molecular Modeling of Enzyme-Substrate Interactions

Molecular modeling has become an indispensable tool for elucidating the intricate interactions between enzymes and their substrates at the atomic level. In the context of this compound, computational studies, particularly molecular docking, have provided significant insights into the stereoselective synthesis of this compound by enzymes like toluene dioxygenase (TDO). nih.gov

TDO, a multi-component enzyme system found in bacteria such as Pseudomonas putida, catalyzes the initial step in the degradation of aromatic hydrocarbons like benzene and toluene. nih.gov This involves the stereospecific cis-dihydroxylation of the aromatic ring to yield chiral cis-dihydrodiols. nih.gov For instance, the oxidation of benzene by TDO produces this compound, a key precursor in various synthetic and biotechnological applications.

Molecular docking studies using programs like Autodock Vina have been employed to model the binding of substrates such as quinoline (B57606) and 2-chloroquinoline (B121035) within the active site of TDO. nih.gov These in silico analyses help to rationalize the observed stereoselectivity of the cis-dihydroxylation process. nih.gov The models can identify key amino acid residues in the enzyme's active site that are responsible for orienting the substrate in a way that leads to the formation of a specific enantiomer. For example, mutations at specific residues in the alpha-hydroxylase subunit of toluene-o-xylene monooxygenase (ToMO), another related enzyme, have been shown to alter the regiospecificity of hydroxylation, highlighting the importance of active site architecture. nih.govnih.gov

Furthermore, mechanistic studies on toluene 4-monooxygenase (T4MO), a diiron enzyme with high regiospecificity for toluene hydroxylation, have utilized deuterated substrates to probe the reaction mechanism. pnas.org The observation of inverse isotope effects suggests a change in hybridization from sp2 to sp3 at the carbon undergoing hydroxylation, consistent with the formation of a transient intermediate. pnas.org While these studies may not directly model the enzyme-substrate complex in the same way as docking, they provide crucial data that informs and validates computational models of the catalytic mechanism.

The insights gained from molecular modeling are not only of fundamental scientific interest but also have practical implications. By understanding the factors that govern enzyme stereoselectivity, it becomes possible to engineer enzymes with altered or improved properties for the synthesis of novel, enantiomerically pure compounds.

Stereochemical Characterization Techniques in Research

The precise determination of the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamental to understanding its chemical and biological properties. For a chiral molecule like this compound, a variety of sophisticated analytical techniques are employed to assign its absolute and relative stereochemistry, as well as to quantify its enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules, including the relative stereochemistry of chiral centers. rsc.orgrsc.org For diols, the relative stereochemistry (syn or anti) can often be determined by analyzing the ¹³C NMR chemical shifts of their acetonide derivatives. univ-lemans.fr The conformational differences between syn and anti 1,3-diol acetonides lead to predictable and distinct chemical shifts for the acetonide carbons. univ-lemans.fr For instance, syn isomers typically show acetonide methyl resonances at approximately 30 and 19 ppm, while anti isomers exhibit methyl resonances around 24-25 ppm. univ-lemans.fr

In addition to derivatization, advanced NMR techniques can be used on the underivatized diol. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons. By observing cross-peaks between specific protons, it is possible to deduce the relative stereochemistry of the hydroxyl groups.

Furthermore, NMR can be used in conjunction with chiral derivatizing agents (CDAs) to determine enantiomeric excess. rsc.orgacs.org The diol is reacted with a chiral agent to form diastereomers, which will have distinct NMR spectra. The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess. acs.org Boronic acids have been shown to be effective CDAs for diols, with the resulting boric acid esters exhibiting well-resolved proton NMR signals for the two diastereomers. rsc.org

The following table provides representative ¹H and ¹³C NMR data for cyclohexa-3,5-diene-1,2-diol derivatives, though specific shifts can vary with solvent and substitution.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.26 | - | Residual Solvent (CDCl₃) |

| ¹³C | 77.16 | - | Residual Solvent (CDCl₃) |

| ¹³C (syn-acetonide methyls) | ~30, ~19 | s | - |

| ¹³C (anti-acetonide methyls) | ~24-25 | s | - |

Note: The table shows typical chemical shift ranges for derivatives and the reference signal for the solvent. Actual values for this compound would require specific experimental data.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For chiral molecules, the determination of the absolute configuration is often achieved through the use of anomalous dispersion. soton.ac.uk When the molecule contains atoms heavier than carbon, the anomalous scattering of X-rays can be used to distinguish between the two possible enantiomers. The Flack parameter is a value calculated from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. soton.ac.uk A value close to zero confirms the assigned configuration, while a value close to one suggests the opposite enantiomer.

While powerful, a significant limitation of X-ray crystallography is the requirement for a single crystal of suitable size and quality, which can sometimes be challenging to obtain. soton.ac.uk

Spectroscopic Methods for Enantiomeric Excess (ee) Determination

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial in many areas of chemistry. heraldopenaccess.ustaylorandfrancis.com While NMR with chiral derivatizing agents can be used, other spectroscopic and chromatographic methods are more commonly employed for routine ee determination.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most widely used and reliable methods for separating enantiomers and determining their ratio. heraldopenaccess.usuma.esepa.gov The stationary phase of the HPLC column is modified with a chiral selector that interacts differently with the two enantiomers, leading to different retention times. By integrating the peak areas of the two separated enantiomers in the chromatogram, the ee can be accurately calculated. taylorandfrancis.com

Circular Dichroism (CD) spectroscopy is another powerful technique for analyzing chiral molecules. acs.orgnih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample. acs.orgnih.govnih.gov Exciton-Coupled Circular Dichroism (ECCD) is a sensitive CD-based method that can be used to determine the absolute configuration and ee of molecules containing multiple chromophores. nih.gov

The following table summarizes the key features of these techniques for ee determination.

| Technique | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. heraldopenaccess.usuma.es | High accuracy and precision, widely applicable. heraldopenaccess.us | Can be time-consuming and requires method development. acs.org |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. rsc.orgacs.org | Rapid, no need for standard curves. rsc.org | Requires a suitable chiral derivatizing agent and can be complex to analyze. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by enantiomers. acs.orgnih.gov | Inherently sensitive to chirality, can be used for high-throughput screening. acs.org | Requires the molecule to have a chromophore that absorbs in the UV-Vis region. acs.org |

Future Directions and Emerging Research Areas

Development of Novel Biocatalysts for Diverse Substrates

The enzymatic production of chiral diols is a cornerstone of green chemistry. livescience.io The development of novel biocatalysts, particularly engineered dioxygenase enzymes, is a primary focus for expanding the synthetic utility of this reaction class.

Rational Engineering and Directed Evolution:

Researchers are actively employing rational engineering and directed evolution to modify the substrate scope and improve the efficiency of Rieske dioxygenases, such as toluene (B28343) dioxygenase (TDO). researchgate.net By targeting specific amino acid residues within the enzyme's active site, scientists can enhance the enzyme's ability to process a wider variety of aromatic and even aliphatic substrates. researchgate.netnih.gov This includes improving the activity towards electronically and sterically challenging substrates, such as ester-functionalized aromatics. researchgate.net Semi-rational engineering approaches are also being used to improve the oxyfunctionalization of bicyclic aromatics. researchgate.net

Expanding the Substrate Scope:

A significant goal is to engineer dioxygenases to accept a broader range of substrates beyond simple arenes. This includes the dihydroxylation of aliphatic olefins, which would provide a green alternative to traditional chemical methods for this important transformation. researchgate.net Furthermore, research has demonstrated the potential for dioxygenase-catalyzed dihydroxylation of existing cis-dihydrodiols and their derivatives, opening a pathway to enantiopure tetraoxygenated products from arenes. nih.gov The table below illustrates the diversity of substrates being explored with engineered dioxygenases.

Table 1: Examples of Substrates for Engineered Dioxygenases

| Substrate Class | Example Substrate | Desired Product | Reference |

| Ester-Functionalized Aromatics | Benzoates | cis-Dihydroxylated Benzoates | researchgate.net |

| Bicyclic Aromatics | Naphthalene (B1677914) | (+)-(1R,2S)-1,2-dihydro-1,2-naphthalenediol | researchgate.net |

| Aliphatic Olefins | Alkenes | cis-Diols | researchgate.net |

| Heterocyclic Aromatics | Quinolines | cis-Dihydrodiol Metabolites | nih.govfrontiersin.org |

| Substituted Arenes | Toluene, Ethylbenzene | Corresponding cis-Diols | nih.gov |

Green Chemistry and Sustainable Synthesis of Chiral Diols

The biocatalytic synthesis of (1R,2R)-cyclohexa-3,5-diene-1,2-diol and other chiral diols is inherently aligned with the principles of green chemistry. livescience.io Future research will continue to leverage this synergy to develop more sustainable synthetic processes.

Biocatalysis as a Green Tool:

The use of enzymes like dioxygenases offers a more environmentally friendly alternative to traditional chemical methods, which often rely on harsh reagents and produce significant waste. researchgate.netresearchgate.net Biocatalytic reactions are typically performed under mild conditions and can exhibit high levels of stereo- and regioselectivity, reducing the need for complex protection and deprotection steps. mdpi.comnih.gov

Sustainable Feedstocks and Processes:

A key area of future research is the use of renewable feedstocks and the development of efficient, one-pot synthetic strategies. researchgate.netrsc.org The enzymatic synthesis of chiral diols from readily available starting materials is a prime example of this approach. nih.gov The goal is to create economically viable and environmentally benign processes for the production of valuable chiral building blocks. mdpi.comrsc.org

Integration of Chemoenzymatic Cascades for Complex Molecule Synthesis

The combination of biocatalytic and traditional chemical reactions in a sequential, one-pot process, known as a chemoenzymatic cascade, is a powerful strategy for the synthesis of complex molecules. nih.govrsc.org this compound is an ideal starting material for such cascades.

Multi-step Syntheses in a Single Pot:

Synthesis of Pharmaceuticals and Natural Products:

A significant application of these cascades is in the synthesis of pharmaceuticals and natural product analogues. For instance, derivatives of this compound have been utilized in formal syntheses of oseltamivir (B103847) (Tamiflu) and gabaculine. researchgate.netresearchgate.netnih.gov The ability to generate complex molecular architectures from a simple, chiral starting material underscores the power of this approach. nih.gov The table below provides examples of complex molecules synthesized using chemoenzymatic cascades starting from arene-derived cis-diols.

Table 2: Examples of Complex Molecules Synthesized via Chemoenzymatic Cascades

| Starting Material | Key Transformation | Target Molecule/Intermediate | Reference |

| Benzoic Acid Derivative | Microbial ipso,ortho-dihydroxylation, Hetero-Diels-Alder | Aminocyclitols | researchgate.net |

| Iodobenzene or Benzyl Acetate Derivative | Toluene dioxygenase mediated dihydroxylation | Intermediates for Tetrodotoxin | researchgate.net |

| 2-Chloroquinoline (B121035) | Toluene dioxygenase-catalyzed cis-dihydroxylation | Quinoline (B57606) Arene Oxides | nih.govfrontiersin.org |

| m-Anisic Acid | Birch reduction, Enzyme-catalyzed carbonyl reduction | (-)-Oseltamivir (Formal Synthesis) | researchgate.net |

Exploration of New Reactivity Modes and Derivatization Strategies

The unique functionality of this compound provides a platform for exploring novel chemical reactions and developing new derivatization strategies.

Cycloaddition Reactions:

The diene system within this compound is particularly well-suited for cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgnih.gov This allows for the rapid construction of complex, polycyclic frameworks. For example, the reaction of cis-diol derivatives with diphenylketene (B1584428) yields [2+2] and [4+2] cycloaddition products, which can be further transformed into optically active lactones. rsc.org

Hetero-Diels-Alder Reactions:

The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, provides access to a wide range of heterocyclic compounds. wikipedia.org This has been demonstrated in the synthesis of aminocyclitols, where an acylnitroso dienophile reacts with an arene-derived diol. researchgate.net

Expanding the Synthetic Toolbox:

Researchers continue to explore new ways to manipulate the functional groups of this compound. This includes oxidation to form quinones, reduction to cyclohexane (B81311) derivatives, and substitution of the hydroxyl groups. These transformations, combined with the inherent chirality of the molecule, provide a rich field for synthetic exploration.

Advanced Computational Tools for Predictive Chemistry and Enzyme Design

The development of advanced computational tools is revolutionizing the field of biocatalysis and chemical synthesis. caver.czmuni.cz These tools are being increasingly applied to the study of this compound and the enzymes that produce it.

Predictive Enzyme Engineering:

Computational methods, including machine learning algorithms and molecular docking, are being used to guide the rational design of enzymes with improved properties. nih.govmdpi.com These tools can predict beneficial mutations that enhance catalytic activity, alter substrate specificity, or improve stability. nih.gov For example, molecular docking studies have been used to understand the stereoselective cis-dihydroxylation of quinolines by toluene dioxygenase. nih.govqub.ac.uk

Understanding Reaction Mechanisms:

Computational chemistry is also being used to elucidate the mechanisms of reactions involving this compound. This includes studying the transition states of cycloaddition reactions and predicting the regioselectivity and stereoselectivity of various transformations. By providing a deeper understanding of the underlying chemical principles, these computational tools can accelerate the discovery and optimization of new synthetic methods.

Table 3: Computational Tools in this compound Research

| Computational Tool/Method | Application | Research Goal | Reference |

| Machine Learning (e.g., MutCompute) | Rational design of dioxygenases | Improve catalytic activity and enzyme stability | nih.gov |

| Molecular Docking (e.g., Autodock Vina) | Study substrate binding in TDO | Understand and predict stereoselectivity | nih.govqub.ac.uk |

| Protein Design Tools (e.g., Rosetta) | Redesign enzyme active sites | Enhance catalytic properties for new substrates | unimi.it |

| Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) | Predict enzymatic reactivity | Computational catalyst design | mdpi.com |

Q & A

Q. What are the primary enzymatic methods for synthesizing (1R,2R)-cyclohexa-3,5-diene-1,2-diol?

- Methodological Answer : The compound is synthesized via bacterial dioxygenases, such as EC 1.14.12.26 (chlorobenzene dioxygenase), which catalyzes the dihydroxylation of chlorobenzene derivatives. This enzyme system requires NADH, O₂, and a three-component system (terminal dioxygenase, ferredoxin, and reductase) for activity . Optimized reaction conditions include pH 7–8, 25–30°C, and anaerobic initiation to prevent side oxidation. Substrate specificity can be broadened to include di-/tri-chlorinated benzenes through protein engineering .

Q. How is the stereochemical purity of this compound validated experimentally?

- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and a mobile phase of hexane:isopropanol (90:10). Confirmation is achieved via comparison with authentic standards and circular dichroism (CD) spectroscopy. Collision cross-section (CCS) data from ion mobility spectrometry (e.g., [M+H]+ adduct CCS = 139.9 Ų) provide additional validation for structural assignments .

Q. What physicochemical properties are critical for handling and storing this diol?

- Methodological Answer : Key properties include:

- LogP : ~0.5 (indicating moderate hydrophilicity)

- PSA : 40.46 Ų (high polarity due to diol groups)

- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C.

Experimental data from thermogravimetric analysis (TGA) suggest decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling predict enzyme-substrate interactions for optimizing diol synthesis?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations are used to analyze binding affinities between dioxygenase active sites (e.g., TecA) and substituted benzene substrates. Key parameters include:

- Binding energy : ≤ –7 kcal/mol for productive interactions.

- Hydrogen-bonding networks : Between substrate hydroxyl groups and enzyme residues (e.g., Asp/Glu).

In silico studies on related dihydrocatechol dehydrogenases (e.g., GldA) reveal that reactive conformations of cis-dihydrocatechols correlate with catalytic efficiency .

Q. What strategies resolve contradictions in reported substrate specificities of bacterial dioxygenases?

- Methodological Answer : Discrepancies arise from variations in enzyme components (e.g., ferredoxin isoforms) or assay conditions. A systematic approach includes:

Comparative activity assays : Test substrates (e.g., mono-/di-chlorobenzenes) under standardized conditions (pH, O₂ levels).

Structural analysis : X-ray crystallography or cryo-EM to identify active-site mutations affecting substrate scope.

Kinetic profiling : Measure and for disputed substrates.

For example, EC 1.14.12.26 shows broader specificity compared to EC 1.14.12.18 (biphenyl dioxygenase) due to flexible substrate-binding pockets .

Q. How can regioselectivity challenges in chemical synthesis of substituted diols be addressed?

- Methodological Answer : Regioselective dihydroxylation is achieved via:

- Directed epoxidation : Use of chiral catalysts (e.g., Sharpless epoxidation) followed by acid-catalyzed ring-opening.

- Microbial cascades : Combine dioxygenases (e.g., EC 1.14.12.26) with dehydrogenases to control stereochemistry.

Recent advances leverage engineered E. coli strains expressing toluene dioxygenase (Tod) for >90% enantiomeric excess (ee) in diol derivatives .

Data Contradiction Analysis

Conflicting reports on the stability of this compound under aerobic conditions

- Resolution Strategy :

- Controlled stability assays : Monitor degradation via LC-MS under varying O₂ levels.

- Radical scavenger testing : Add antioxidants (e.g., BHT) to assess oxidation pathways.

Data from collision cross-section (CCS) libraries indicate that [M-H]- ions are stable, suggesting anion formation mitigates degradation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.